molecular formula C11H7BrN2O B11854929 [(5-Bromoquinolin-8-yl)oxy]acetonitrile CAS No. 88757-42-0

[(5-Bromoquinolin-8-yl)oxy]acetonitrile

Cat. No.: B11854929
CAS No.: 88757-42-0
M. Wt: 263.09 g/mol
InChI Key: LJQWUKQDNFVYLE-UHFFFAOYSA-N
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Description

2-((5-Bromoquinolin-8-yl)oxy)acetonitrile is a chemical compound with the molecular formula C11H7BrN2O and a molecular weight of 263.09 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The bromination process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((5-Bromoquinolin-8-yl)oxy)acetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The quinoline ring can be subjected to oxidation or reduction, altering its electronic properties and reactivity.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in dichloromethane or chloroform.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

    Coupling: Palladium catalysts in the presence of a base and an appropriate solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-((5-Bromoquinolin-8-yl)oxy)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((5-Bromoquinolin-8-yl)oxy)acetonitrile is not well-documented. as a quinoline derivative, it is likely to interact with biological targets such as enzymes and receptors. The bromine atom and the acetonitrile group may enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: A precursor in the synthesis of 2-((5-Bromoquinolin-8-yl)oxy)acetonitrile, known for its antimicrobial properties.

    5-Bromo-8-hydroxyquinoline: A brominated derivative of 8-hydroxyquinoline with similar reactivity.

    Quinoline-8-carbaldehyde: Another quinoline derivative used in the synthesis of various bioactive compounds.

Uniqueness

2-((5-Bromoquinolin-8-yl)oxy)acetonitrile is unique due to the presence of both the bromine atom and the acetonitrile group, which confer distinct chemical and biological properties

Properties

CAS No.

88757-42-0

Molecular Formula

C11H7BrN2O

Molecular Weight

263.09 g/mol

IUPAC Name

2-(5-bromoquinolin-8-yl)oxyacetonitrile

InChI

InChI=1S/C11H7BrN2O/c12-9-3-4-10(15-7-5-13)11-8(9)2-1-6-14-11/h1-4,6H,7H2

InChI Key

LJQWUKQDNFVYLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)OCC#N)Br

Origin of Product

United States

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